

What is the chemical structure of Oxyberberine?

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An In-depth Technical Guide to Oxyberberine

Audience: Researchers, scientists, and drug development professionals.

Abstract

Oxyberberine (OBB), also known as berlambine or 8-oxoberberine, is a protoberberine alkaloid and a significant gut microbiota-mediated metabolite of berberine.[1][2] Found in various plants such as Coptidis Rhizoma and Phellodendron amurense, this compound has garnered substantial interest for its broad pharmacological activities, including anti-inflammatory, antioxidant, anti-diabetic, and neuroprotective effects.[3][4] Unlike its precursor berberine, oxyberberine exhibits a more favorable safety profile and is absorbed more readily in the gut, making it a promising candidate for therapeutic development.[2] This document provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key signaling pathways associated with Oxyberberine.

Chemical Structure and Physicochemical Properties

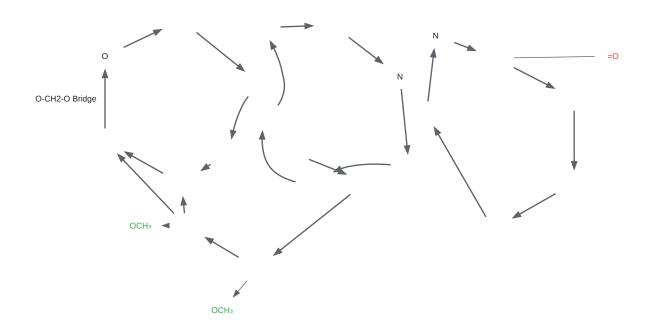
Oxyberberine is characterized by a pentacyclic isoquinoline alkaloid core structure. Its formal chemical name is 16,17-dimethoxy-5,7-dioxa-13-

azapentacyclo[11.8.0.0²,1⁰.0⁴,8.0¹⁵,2⁰]henicosa-1(21),2,4(8),9,15(20),16,18-heptaen-14-one.[5] The key structural feature is a lactam ring, which contributes to its distinct biological activities compared to berberine.[2]

Core Chemical Structure



Below is a simplified graphical representation of the **Oxyberberine** molecular scaffold, illustrating the arrangement of its ring systems.



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Simplified 2D representation of **Oxyberberine**'s core structure.

Physicochemical and Spectroscopic Data

Quantitative data for Oxyberberine are summarized in the tables below for easy reference.

Table 1: General Physicochemical Properties



| Property | Value | Reference(s) |
|--------------------------------|--------------------------------|--------------|
| Molecular Formula | C20H17NO5 | [5][6] |
| Molecular Weight | 351.35 g/mol | [6] |
| Exact Mass | 351.11067264 Da | [5][6] |
| CAS Number | 549-21-3 | [5] |
| Appearance | Pale yellow solid | [7] |
| Melting Point | 198-200.5 °C | [6][7] |
| Water Solubility | Insoluble (1.8E-3 g/L at 25°C) | [6] |
| Topological Polar Surface Area | 57.2 Ų | [5][6] |

Table 2: NMR Spectroscopic Data (recorded in CDCl₃)

| ¹H-NMR Chemical Shift (δ) ppm | Assignment |
|-------------------------------|---|
| ~8.7 | H-13 singlet |
| Other aromatic protons | Specific assignments vary by publication |
| ~4.0 | Methoxy (-OCH₃) protons |
| ~6.0 | Methylenedioxy (-O-CH ₂ -O-) protons |

| ¹³ C-NMR Chemical Shift (δ) ppm | Assignment |
|--|--|
| ~160 | Carbonyl (C=O) carbon |
| Aromatic carbons | Multiple signals in the aromatic region |
| ~102 | Methylenedioxy (-O-CH ₂ -O-) carbon |
| ~56 | Methoxy (-OCH₃) carbons |

Note: Specific chemical shifts can vary slightly based on solvent and experimental conditions. The data presented is a general representation from typical spectra.[8][9][10]



Experimental ProtocolsSynthesis of Oxyberberine

Oxyberberine can be synthesized through multiple routes. A common laboratory method involves the oxidation of berberine. A concise biomimetic synthesis has also been reported.[11]

Protocol: Biomimetic Synthesis of 8-Oxoberberine[11]

- Preparation of Intermediate 6: N-Methyl-o-toluamide is lithiated with n-butyl lithium to form a dianion. This is subsequently treated with benzonitrile derivative 2 at -50°C in THF to yield the 3-arylisoquinoline-1(2H)-one intermediate 6.
- Deprotection: The methoxymethyl (MOM) protecting group on intermediate 6 is removed using 10% HCl to yield the alcohol intermediate 7.
- Cyclization: Intermediate 7 is reacted with p-toluenesulfonyl chloride (p-TsCl) in DMF in the presence of triethylamine. This step facilitates an S_n2 type cyclization of the amide nitrogen onto the adjacent ring system, affording **Oxyberberine** (8-oxoberberine) in approximately 63% yield.
- Purification: The final product is purified using column chromatography or recrystallization from a suitable solvent like a mixture of ethyl acetate and alcohol.

Workflow for the biomimetic synthesis of **Oxyberberine**.

Spectroscopic Characterization

Protocol: ¹H-NMR Spectroscopy[12]

- Sample Preparation: Dissolve approximately 5-10 mg of purified Oxyberberine in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).
- Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H-NMR spectrum on a spectrometer (e.g., 400-600 MHz).



 Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction using appropriate software. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Biological Activity and Signaling Pathways

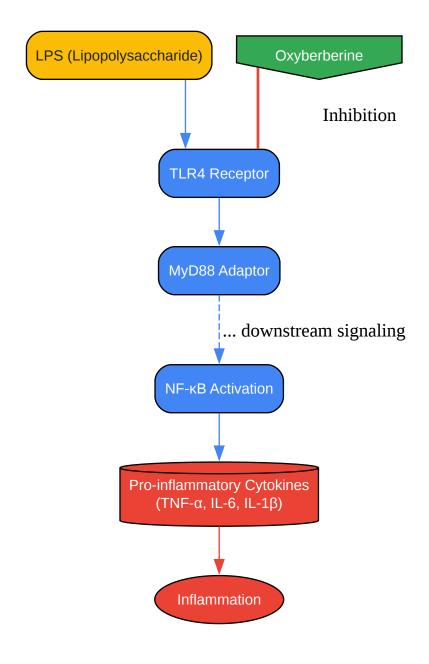
Oxyberberine modulates several critical signaling pathways, which underlies its therapeutic potential in various diseases, including inflammatory bowel disease, acute liver injury, and type 2 diabetes.[1][4][13]

Inhibition of the TLR4-MyD88-NF-κB Pathway

Oxyberberine exerts potent anti-inflammatory effects by targeting the Toll-like receptor 4 (TLR4) signaling pathway.[1] In conditions like colitis or acute liver injury, bacterial lipopolysaccharide (LPS) binds to TLR4, initiating a cascade that leads to the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines.

Oxyberberine has been shown to substantially reduce the expression of TLR4, thereby inhibiting this inflammatory cascade.[1][14]





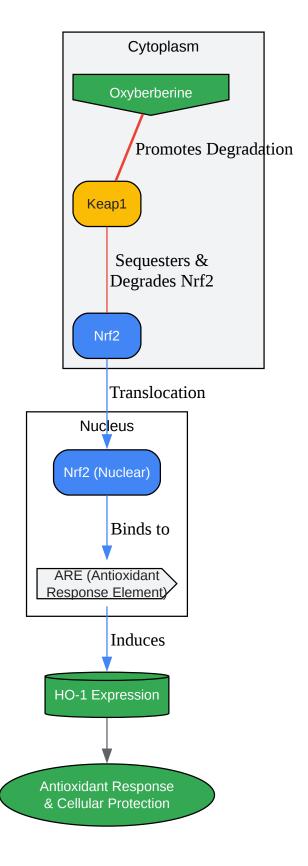
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Oxyberberine's inhibition of the TLR4-MyD88-NF-kB pathway.

Activation of the Nrf2/HO-1 Pathway

Oxyberberine is also a potent agonist of Heme Oxygenase-1 (HO-1), a critical enzyme in the cellular antioxidant defense system.[4][13] It promotes the nuclear translocation of Nrf2 (Nuclear factor-erythroid-2-related factor 2), which in turn upregulates the expression of antioxidant genes, including HO-1.[13][15] This action helps to mitigate oxidative stress, a key pathological factor in many diseases.





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